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Executive Summary
Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA

Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL). Developed by

Pfizer, it has been primarily evaluated for the treatment of metabolic dysfunction-associated

steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), a severe

form of non-alcoholic fatty liver disease (NAFLD) and a manifestation of metabolic syndrome.

This document provides an in-depth technical overview of Clesacostat's mechanism of action

and its observed effects on key metabolic syndrome markers, with a focus on data from the

Phase 2 MIRNA clinical trial (NCT04321031).

Mechanism of Action: Inhibition of Acetyl-CoA
Carboxylase
Clesacostat's therapeutic rationale is centered on the inhibition of ACC, a rate-limiting enzyme

in the synthesis of malonyl-CoA. By inhibiting both ACC1 and ACC2, Clesacostat aims to

simultaneously reduce fatty acid synthesis and promote fatty acid oxidation in the liver.[1]

Reduction of de novo lipogenesis: ACC1 inhibition decreases the production of cytosolic

malonyl-CoA, a critical substrate for the synthesis of new fatty acids in the liver.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8194134?utm_src=pdf-interest
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.researchgate.net/publication/394172423_Efficacy_and_safety_of_ervogastat_alone_and_in_combination_with_clesacostat_in_patients_with_biopsy-confirmed_metabolic_dysfunction-associated_steatohepatitis_and_F2-F3_fibrosis_MIRNA_results_from_a_p
https://www.researchgate.net/publication/394172423_Efficacy_and_safety_of_ervogastat_alone_and_in_combination_with_clesacostat_in_patients_with_biopsy-confirmed_metabolic_dysfunction-associated_steatohepatitis_and_F2-F3_fibrosis_MIRNA_results_from_a_p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhancement of fatty acid oxidation: ACC2 inhibition reduces mitochondrial malonyl-CoA

levels, which in turn relieves the inhibition of carnitine palmitoyltransferase I (CPTI). This

allows for increased transport of fatty acids into the mitochondria for beta-oxidation.[1]

This dual mechanism is intended to reduce the hepatic fat accumulation that is a hallmark of

MASH and metabolic syndrome.
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Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

Clinical Evidence: The MIRNA Trial (NCT04321031)
The most significant clinical data for Clesacostat comes from the Phase 2 MIRNA trial, which

evaluated Clesacostat in combination with Ervogastat, a diacylglycerol O-acyltransferase 2

(DGAT2) inhibitor, in patients with biopsy-confirmed MASH and fibrosis stage 2 or 3.[2]
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Experimental Protocol
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging

study.[2]

Participants: Adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) ≥ 4 and

fibrosis stage F2 or F3.

Intervention:

Placebo

Ervogastat monotherapy (various doses)

Ervogastat (150 mg) + Clesacostat (5 mg)

Ervogastat (300 mg) + Clesacostat (10 mg)

Duration: 48 weeks.

Primary Endpoint: A composite of MASH resolution without worsening of fibrosis or ≥1-stage

improvement in fibrosis without worsening of MASH.[2]

Key Secondary and Exploratory Endpoints: Changes in liver fat content (measured by MRI-

PDFF), and various serum biomarkers of metabolic health, inflammation, and liver injury.

Experimental Workflow
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Caption: High-level workflow of the MIRNA clinical trial.

Effects on Metabolic Syndrome Markers
The MIRNA trial demonstrated that the combination of Clesacostat and Ervogastat met its

primary endpoint. However, it also revealed a notable impact on the lipid profile, a key

component of metabolic syndrome.

Lipid Profile
While reducing liver fat, ACC inhibition can lead to an increase in plasma triglycerides. The co-

administration with the DGAT2 inhibitor Ervogastat was intended to mitigate this effect.

However, the combination therapy in the MIRNA trial was associated with what has been

described as an "undesirable fasting lipid and apolipoprotein profile."
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Marker
Clesacostat (in combination with
Ervogastat) Effect

Triglycerides

Significant Increase • ~25% increase with the

lower dose combination • ~50% increase with

the higher dose combination

HDL Cholesterol
Decrease • ~20% decrease with both

combination doses

Apolipoprotein A1
Decrease • ~20% decrease with both

combination doses

Note: The data presented is based on publicly available summaries of the MIRNA trial results. A

full, detailed breakdown of lipid subfractions and other related markers from the primary

publication's supplementary data was not publicly available at the time of this writing.

Glycemic Control and Inflammatory Markers
Detailed quantitative data on the effects of Clesacostat on markers of glycemic control (e.g.,

fasting glucose, HbA1c, HOMA-IR) and inflammation (e.g., hs-CRP) from the MIRNA trial are

not yet widely available in structured tables in the public domain. Preclinical data for ACC

inhibitors suggest potential for improved insulin sensitivity. However, clinical data is necessary

to confirm these effects in patients with MASH.

Methodologies for Key Experiments
While the specific, detailed standard operating procedures for the MIRNA trial are proprietary,

the methodologies for the assessment of key metabolic markers in MASH clinical trials

generally follow established clinical laboratory standards.

Lipid Panel (Triglycerides, HDL-C, LDL-C): Typically measured from fasting serum or plasma

samples using automated enzymatic colorimetric assays on clinical chemistry analyzers.

Apolipoproteins (ApoA1, ApoB): Assessed using immunoturbidimetric assays from serum or

plasma.
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Glycemic Control Markers (Fasting Glucose, HbA1c): Fasting glucose is measured by

enzymatic methods (e.g., hexokinase or glucose oxidase). HbA1c is commonly analyzed by

high-performance liquid chromatography (HPLC), immunoassay, or enzymatic methods.

Insulin Resistance (HOMA-IR): Calculated from fasting plasma glucose and insulin levels

(Insulin [μU/mL] x Glucose [mg/dL] / 405). Fasting insulin is measured by immunoassay.

Inflammatory Markers (hs-CRP): High-sensitivity C-reactive protein is measured from serum

or plasma using immunoturbidimetric or immunonephelometric assays.

Liver Histology: Liver biopsies are centrally read by at least two independent pathologists

using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular

inflammation, hepatocellular ballooning, and fibrosis.

Discussion and Future Directions
Clesacostat, through its mechanism of ACC inhibition, demonstrates a clear biological

rationale for the treatment of MASH by targeting the core pathophysiological process of de

novo lipogenesis. The MIRNA trial results indicate that when combined with a DGAT2 inhibitor,

this approach can lead to improvements in histological endpoints.

However, the observed effects on the circulating lipid profile, particularly the increase in

triglycerides and decrease in HDL and Apolipoprotein A1, present a significant consideration for

the development of this therapeutic class. These changes are likely a direct consequence of

the mechanism of action. The long-term cardiovascular implications of these lipid alterations

will require further investigation.

Future research should focus on:

Fully characterizing the dose-dependent effects of Clesacostat on a comprehensive panel of

metabolic markers.

Understanding the clinical significance of the observed lipid changes in the context of overall

cardiovascular risk in the MASH patient population.

Exploring strategies to mitigate the adverse lipid effects while retaining the benefits on liver

histology.
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Conclusion
Clesacostat represents a targeted approach to treating MASH by inhibiting de novo

lipogenesis. While clinical data in combination with Ervogastat shows promise in improving

liver-specific outcomes, its impact on systemic lipid metabolism highlights the complexities of

targeting central metabolic pathways. For drug development professionals, Clesacostat serves

as an important case study in the development of therapies for metabolic syndrome,

underscoring the need for a comprehensive understanding of both target-organ and systemic

effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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